1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide

Catalog No.
S2779314
CAS No.
2091270-15-2
M.F
C6H14N2OS
M. Wt
162.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-o...

CAS Number

2091270-15-2

Product Name

1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide

IUPAC Name

1-imino-N-methyl-1-oxothian-4-amine

Molecular Formula

C6H14N2OS

Molecular Weight

162.25

InChI

InChI=1S/C6H14N2OS/c1-8-6-2-4-10(7,9)5-3-6/h6-8H,2-5H2,1H3

InChI Key

CPKZERBFORVOKF-UHFFFAOYSA-N

SMILES

CNC1CCS(=N)(=O)CC1

Solubility

not available

1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide is a chemical compound characterized by its unique structure, which includes both imino and methylamino functional groups attached to a tetrahydrothiopyran ring. Its molecular formula is C6H14N2OSC_6H_{14}N_2OS with a molecular weight of approximately 162.25 g/mol . This compound is also known by its hydrochloride form, with the CAS number 2809469-26-7, and it is recognized for its potential applications in various fields of scientific research .

  • There is no information available on the mechanism of action of this compound.
  • No safety information is available. It is important to treat any unknown compound with caution and assume it may pose health risks.

Additional Information

  • Scientific databases like SciFinder or Reaxys may provide more information on this compound, however, access may require a subscription.

  • Oxidation: This compound can be oxidized to form various oxides, which may have different properties and applications.
  • Reduction: Reduction reactions can yield derivatives with altered functional groups.
  • Substitution: The imino and methylamino groups are capable of participating in substitution reactions, allowing for the introduction of new functional groups into the molecule.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution. The specific products formed depend on the chosen reagents and reaction conditions .

The biological activity of 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide is still under investigation. Preliminary studies suggest that its unique structure may allow it to interact with biological molecules through hydrogen bonding and other molecular interactions. This makes it a candidate for further exploration in biological pathways and interactions, although detailed mechanisms of action remain to be elucidated.

Synthesis methods for 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide typically involve multi-step organic synthesis techniques. The general approach includes:

  • Formation of the Tetrahydrothiopyran Ring: Starting materials containing sulfur and nitrogen are reacted to form the core ring structure.
  • Introduction of Functional Groups: The imino and methylamino groups are introduced through appropriate chemical transformations, such as amination reactions.
  • Purification: The final product is purified using techniques like recrystallization or chromatography to ensure the desired purity level.

Specific protocols may vary based on the desired yield and purity requirements .

1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide has several notable applications:

  • Chemical Research: It serves as a building block in synthesizing more complex organic molecules.
  • Biological Studies: Its unique structure makes it a potential candidate for studying biological interactions and pathways.
  • Industrial Use: The compound is utilized in catalysis and material science due to its distinctive chemical properties .

Interaction studies involving 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide focus on its ability to engage with various biological targets. These studies are crucial for understanding how this compound may influence biochemical pathways or act as a modulator in different biological systems. Current research aims to elucidate its pharmacological properties and potential therapeutic applications .

Several compounds share structural similarities with 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide. Notable examples include:

Compound NameStructural Characteristics
1-Imino-4-(amino)tetrahydro-2H-thiopyran 1-oxideContains an amino group instead of a methylamino group
1-Imino-4-(ethylamino)tetrahydro-2H-thiopyran 1-oxideFeatures an ethyl group, affecting its hydrophobicity
1-Imino-4-(propylamino)tetrahydro-2H-thiopyran 1-oxideContains a propyl group, influencing steric properties

Uniqueness

The uniqueness of 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide lies in the combination of imino and methylamino groups within its structure. This specific arrangement contributes distinct chemical reactivity and biological interactions that differentiate it from its analogs, making it valuable for various applications in both research and industry .

XLogP3

1

Dates

Modify: 2024-04-14

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